molecular formula C8H10BFO2 B1444733 4-Ethyl-3-fluorophenylboronic acid CAS No. 1374302-04-1

4-Ethyl-3-fluorophenylboronic acid

Cat. No.: B1444733
CAS No.: 1374302-04-1
M. Wt: 167.98 g/mol
InChI Key: WSKYKIKQGUYJSL-UHFFFAOYSA-N
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Description

Role in Suzuki-Miyaura Coupling:

4-Ethyl-3-fluorophenylboronic acid, with its boronic acid functional group, is an ideal candidate for Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid couples with an organic halide in the presence of a palladium catalyst and a base. The ethyl and fluoro substituents on the phenyl ring of this compound can significantly influence the electronic properties and solubility of the resulting molecules, making it a desirable building block for tuning the characteristics of the final product.

Table 1: Key Functional Groups of this compound and Their Synthetic Implications

Functional GroupRole in SynthesisPotential Impact on Product Properties
Boronic AcidReactive site for Suzuki-Miyaura couplingEnables formation of C-C bonds with aryl, vinyl, or alkyl halides
Phenyl RingCore scaffoldProvides rigidity and aromaticity
Ethyl GroupSubstituentCan enhance solubility in organic solvents and influence molecular packing
Fluoro GroupSubstituentAlters electronic properties through inductive effects; can enhance thermal stability and metabolic resistance in certain applications

The presence of the fluorine atom can be particularly advantageous. The high electronegativity of fluorine can modify the reactivity of the boronic acid and influence the electronic properties of the resulting coupled products, which is a critical factor in the design of materials for electronic applications.

Properties

IUPAC Name

(4-ethyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYKIKQGUYJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Materials and Coatings

The versatility of phenylboronic acids in synthesis directly translates to their importance in the development of advanced materials and coatings. By incorporating 4-Ethyl-3-fluorophenylboronic acid into larger molecular structures, it is possible to create materials with tailored properties.

The incorporation of fluorinated and ethyl-substituted phenyl groups can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. These characteristics are highly sought after for applications such as:

High-performance polymers: For use in demanding environments where thermal and chemical stability are crucial.

Organic electronics: The electronic-modifying nature of the fluoro group can be harnessed to create organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Specialty coatings: The unique surface properties imparted by the ethyl and fluoro groups could be utilized to develop hydrophobic or oleophobic coatings.

Aggregation Induced Emission Aie Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence.

While there is no direct literature linking 4-Ethyl-3-fluorophenylboronic acid to AIE, its structural components are relevant to the design of AIE-active molecules, often referred to as AIEgens. Phenylboronic acids are used in the synthesis of tetraphenylethylene (B103901) (TPE) derivatives, which are a classic example of AIEgens.

The synthesis of novel AIEgens often involves the Suzuki-Miyaura coupling to create sterically hindered molecules that can exhibit the AIE effect. It is conceivable that this compound could be used as a building block to synthesize new AIEgens. The ethyl and fluoro groups could be used to fine-tune the AIE properties, such as the emission wavelength and quantum yield.

Table 2: Potential Contribution of this compound to AIEgen Synthesis

FeaturePotential Role in AIE
Suzuki Coupling Reactivity Enables the construction of complex, sterically hindered molecular architectures characteristic of many AIEgens.
Substituent Effects The ethyl and fluoro groups can be used to modulate the electronic properties and intermolecular interactions of the final AIEgen, thereby influencing its emission characteristics.
Solubility Tuning The ethyl group can enhance solubility in common organic solvents, facilitating the processing and fabrication of AIE-based materials and devices.

Advanced Applications in Medicinal Chemistry and Biomedical Sciences

Development of Enzyme Inhibitors

The boronic acid moiety is a key pharmacophore in a class of enzyme inhibitors that have shown significant clinical success. Its utility stems from its capacity to mimic the transition state of substrate hydrolysis, leading to potent and often reversible inhibition of target enzymes.

Boronic Acid Interaction with Nucleophilic Residues

Boronic acids function as effective enzyme inhibitors primarily due to the ability of the boron atom to form a stable, reversible covalent bond with nucleophilic residues, such as serine, in the active site of an enzyme. taylorandfrancis.comnih.gov The boron atom in its trigonal planar state is electrophilic and readily interacts with the hydroxyl group of a serine residue, forming a tetrahedral boronate adduct. nih.gov This mimics the tetrahedral intermediate formed during peptide bond hydrolysis by proteases, leading to potent inhibition. nih.gov This reversible covalent mechanism allows for strong binding and high specificity. selleckchem.com

Case Studies of Boronic Acid-Containing Pharmaceutical Agents

Several pharmaceutical agents containing a boronic acid functional group have been approved and are in clinical use, demonstrating the therapeutic potential of this class of compounds.

Bortezomib (Velcade®) : A pioneering proteasome inhibitor, Bortezomib is a dipeptidyl boronic acid that selectively and reversibly inhibits the 26S proteasome. selleckchem.comnih.gov The boronic acid moiety forms a covalent bond with the active site N-terminal threonine residue of the proteasome. nih.gov This inhibition disrupts the degradation of intracellular proteins, affecting multiple signaling pathways involved in cell proliferation, differentiation, and apoptosis, making it an effective treatment for multiple myeloma and mantle cell lymphoma. nih.govbenthamdirect.com

Ixazomib (B1672701) (Ninlaro®) : As the first orally administered proteasome inhibitor, Ixazomib is also a boronic acid derivative. wikipedia.orgnih.gov It is a prodrug, ixazomib citrate, which rapidly hydrolyzes to its active form, ixazomib, under physiological conditions. nih.gov Similar to bortezomib, ixazomib selectively and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. nih.govnih.gov Its oral bioavailability offers a significant advantage in the treatment of multiple myeloma. nih.gov

Vaborbactam (B611620) (Vabomere®) : Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor. taylorandfrancis.comnih.gov It is used in combination with the carbapenem (B1253116) antibiotic meropenem (B701) to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE). taylorandfrancis.com Vaborbactam effectively inhibits a broad spectrum of class A and class C serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme. nih.govasm.org The boronic acid in vaborbactam forms a reversible covalent adduct with the serine residue in the active site of the β-lactamase, protecting meropenem from degradation. taylorandfrancis.comnih.gov

Table 1: Boronic Acid-Containing Pharmaceutical Agents

Drug Name Brand Name Mechanism of Action Therapeutic Use
Bortezomib Velcade® Reversible proteasome inhibitor Multiple myeloma, mantle cell lymphoma
Ixazomib Ninlaro® Reversible proteasome inhibitor Multiple myeloma
Vaborbactam Vabomere® β-lactamase inhibitor Complicated urinary tract infections, complicated intra-abdominal infections, hospital-acquired bacterial pneumonia

Glucose-Responsive Systems and Biosensing

The ability of phenylboronic acids to reversibly bind with diols forms the basis of their application in glucose-responsive systems and biosensing technologies. This interaction is highly specific and can be tuned to occur under physiological conditions.

Reversible Covalent Bonding with Diols

Phenylboronic acids can reversibly form cyclic esters with compounds containing 1,2- or 1,3-diol functionalities, such as glucose. acs.orgresearchgate.net This interaction is a dynamic covalent bond, meaning it can form and break under specific conditions, which is crucial for applications like continuous glucose monitoring. acs.org The stability of the resulting boronate ester depends on factors such as pH and the pKa of the boronic acid. researchgate.net

Design of Glucose-Sensitive Hydrogels Incorporating Fluorinated Phenylboronic Acids

Glucose-sensitive hydrogels are being developed for applications such as self-regulating insulin (B600854) delivery systems. researchgate.netnih.gov These hydrogels are often composed of polymers functionalized with phenylboronic acid derivatives. nih.gov When glucose is present, it binds to the boronic acid moieties, causing the hydrogel to swell due to changes in osmotic pressure. nih.govescholarship.org The incorporation of fluorinated phenylboronic acids, such as 4-ethyl-3-fluorophenylboronic acid, is a key strategy in the design of these materials. nih.gov For instance, a derivative, 4-(2-acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid (AAmECFPBA), has been synthesized and copolymerized to create glucose-sensitive gels. nih.gov

Modulation of pKa for Physiological pH Sensitivity

For a phenylboronic acid-based sensor to be effective in biological systems, it must be sensitive to glucose at a physiological pH of approximately 7.4. acs.org The pKa of a phenylboronic acid determines its ability to bind with diols at a given pH. acs.org Unsubstituted phenylboronic acid has a pKa of around 8.8, which limits its effectiveness at physiological pH. nih.gov However, the pKa can be lowered by introducing electron-withdrawing groups onto the phenyl ring. nih.govmdpi.com The fluorine atom in this compound serves this purpose. Research has shown that a derivative, 4(2-acrylamide-ethyl carbamoyl)-3-fluorophenylboronic acid, which has both a p-carbamoyl and an m-fluoro substituent, has a pKa of 7.2. nih.gov This lower pKa value indicates enhanced glucose sensitivity under physiological conditions. nih.gov

Anti-inflammatory and Antimicrobial Properties

The potential for This compound to exhibit anti-inflammatory and antimicrobial activities is an area of growing interest, largely informed by studies on other substituted phenylboronic acids.

Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Phenylboronic acid-functionalized materials have shown promise in mitigating inflammatory responses. For instance, nanocarriers functionalized with phenylboronic acid have been demonstrated to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β induced by lipopolysaccharides (LPS) in macrophage cell lines. vwr.com This effect is often attributed to the ability of the boronic acid moiety to interact with biological molecules involved in inflammatory signaling pathways. While direct experimental data for This compound is not yet available, its structural similarity to other PBAs suggests it could potentially modulate cytokine production, making it a candidate for further investigation in the development of novel anti-inflammatory agents.

Efficacy against Pathogens

The search for new antimicrobial agents is a global health priority. Phenylboronic acids have emerged as a class of compounds with potential antibacterial and antibiofilm activities. mdpi.comnih.gov Halogenated phenylboronic acids, in particular, have demonstrated efficacy against various bacterial strains. For example, compounds like 2-fluoro-5-iodophenylboronic acid have been shown to possess antibacterial properties. mdpi.comnih.gov The antimicrobial mechanisms of boronic acids are thought to involve interference with bacterial cell signaling processes, such as quorum sensing, and disruption of biofilm formation. nih.gov The fluorine atom in This compound could enhance its antimicrobial potential, a hypothesis that warrants direct experimental validation against a panel of pathogenic bacteria and fungi.

Targeted Drug Delivery Systems

The ability of phenylboronic acids to respond to specific physiological cues, such as pH and glucose concentration, makes them highly attractive for the design of sophisticated drug delivery systems.

Glucose-Sensitive Drug Release

The development of "smart" insulin delivery systems that release the hormone in response to elevated blood glucose levels is a major goal in diabetes management. Phenylboronic acids are central to this effort due to their ability to form reversible ester bonds with the diol groups of glucose. This interaction can be harnessed to create glucose-responsive hydrogels and nanoparticles that swell or disassemble in the presence of glucose, thereby releasing their encapsulated drug load. mdpi.comnih.gov

Several studies have highlighted the importance of fluoro-substitution on the phenyl ring for enhancing the glucose sensitivity of PBAs at physiological pH. For instance, derivatives like 4-(2-acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid have been incorporated into hydrogels for glucose-triggered insulin release. nih.govmdpi.com The electron-withdrawing nature of the fluorine atom lowers the pKa of the boronic acid, facilitating glucose binding under neutral pH conditions. It is therefore plausible that This compound could serve as a key component in the development of next-generation glucose-sensitive drug delivery platforms.

Polymer-Based Delivery Platforms

Polymeric nanoparticles and hydrogels offer a versatile platform for controlled and targeted drug delivery. Phenylboronic acids can be incorporated into polymer backbones or used as targeting ligands on the surface of nanoparticles. nih.gov For instance, polymers containing 4-azidomethyl-3-fluorophenylboronic acid have been synthesized to create pH-responsive nano-drug delivery systems for cancer therapy. mdpi.com In these systems, the boronic acid can form ester bonds with diol-containing molecules, which are stable at physiological pH but can be cleaved in the acidic tumor microenvironment, leading to targeted drug release.

The synthesis of polymers incorporating PBA derivatives is a well-established strategy. Methods such as reversible addition-fragmentation chain-transfer (RAFT) polymerization have been used to create block copolymers containing phenylboronic acid monomers. scbt.com These polymers can self-assemble into micelles or nanoparticles for drug encapsulation. Given the synthetic accessibility of such polymers, This compound could be readily incorporated into various polymer-based delivery platforms to develop novel systems for targeted therapy.

Research AreaKey Findings on Related CompoundsPotential Role of this compound
Anti-inflammatory Phenylboronic acid-functionalized nanocarriers can reduce pro-inflammatory cytokine secretion. vwr.comThe ethyl and fluoro substituents may modulate its interaction with inflammatory pathway components, potentially leading to enhanced anti-inflammatory activity.
Antimicrobial Halogenated phenylboronic acids exhibit antibacterial and antibiofilm properties. mdpi.comnih.govThe presence of the fluorine atom suggests potential efficacy against various pathogens, warranting further investigation.
Glucose-Sensitive Drug Delivery Fluoro-substituted phenylboronic acids enhance glucose sensitivity at physiological pH for insulin release. nih.govmdpi.comThe specific substitution pattern may fine-tune its pKa and glucose binding affinity, making it a candidate for advanced glucose-responsive systems.
Polymer-Based Drug Delivery Phenylboronic acids are incorporated into polymers for pH-responsive and targeted drug delivery. mdpi.comnih.govIts chemical structure allows for straightforward incorporation into various polymer architectures for creating novel drug carriers.

Conclusion

4-Ethyl-3-fluorophenylboronic acid is a valuable, though not extensively studied, chemical compound with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a versatile boronic acid group, a strategically placed fluorine atom, and an ethyl group, makes it an attractive building block for the construction of complex molecules. While specific research data on this compound is limited, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of arylboronic acids. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential for incorporation into novel therapeutic agents underscore the importance of such fluorinated building blocks in advancing chemical and pharmaceutical research. Further investigation into the specific properties and applications of this compound is warranted and could lead to the discovery of new synthetic methodologies and bioactive compounds.

Theoretical and Computational Studies

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Ethyl-3-fluorophenylboronic acid, DFT simulations are instrumental in understanding its fundamental chemical characteristics.

DFT calculations can predict the reactivity of this compound by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For a related compound, 3-fluorophenylboronic acid, DFT calculations have been performed, and similar methodologies can be applied to this compound. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating ethyl group on the phenyl ring is expected to significantly influence the electron distribution and, consequently, the reactivity of the molecule.

Table 1: Predicted Frontier Orbital Energies (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the fluorine atom and the oxygen atoms of the boronic acid group due to their high electronegativity. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them potential hydrogen bond donors.

Phenylboronic acids are known to interact with various biological targets, often through the formation of reversible covalent bonds with diols present in sugars or proteins. DFT calculations can be employed to compute the binding energies between this compound and specific active sites of biological macromolecules. This information is critical for the rational design of inhibitors and sensors. The binding energy calculations help in understanding the strength and nature of the interaction, which can be a combination of covalent bonding, hydrogen bonding, and van der Waals forces.

The three-dimensional structure of this compound, including the orientation of the ethyl and boronic acid groups relative to the phenyl ring, can be investigated through conformational analysis using DFT. By calculating the energies of different conformers, the most stable structure can be identified. This is crucial as the biological activity and reactivity of the molecule are highly dependent on its conformation. For the related 3-fluorophenylboronic acid, DFT calculations have been used to determine the most stable conformer. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on this compound are not extensively documented in public literature, the principles of SAR can be applied to understand how modifications to its structure would affect its activity.

In a hypothetical SAR study, analogs of this compound would be synthesized and their biological activities evaluated. Key structural features to be explored would include:

Position and nature of the substituent on the phenyl ring: The electronic and steric effects of the ethyl and fluoro groups are critical. Moving the ethyl group to a different position or replacing it with other alkyl groups would modulate the compound's lipophilicity and binding affinity.

Modification of the boronic acid moiety: Esterification of the boronic acid or its conversion to a boronate ester could influence its stability, cell permeability, and reactivity towards biological targets.

Table 2: Hypothetical SAR of this compound Analogs This table is for illustrative purposes to demonstrate the principles of SAR.

CompoundR1R2Biological Activity (IC50, µM)
This compoundFCH2CH3[Hypothetical Value]
3-Fluorophenylboronic acidFH[Hypothetical Value]
4-Ethylphenylboronic acidHCH2CH3[Hypothetical Value]
4-Propyl-3-fluorophenylboronic acidFCH2CH2CH3[Hypothetical Value]

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling techniques, including DFT, are pivotal in elucidating the mechanisms of chemical reactions involving boronic acids. For instance, the reaction of phenylboronic acids with diols to form cyclic boronate esters is a well-studied process that is crucial for their application as sensors and in protecting group chemistry.

Analytical Methodologies for Boronic Acid Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of newly synthesized or commercial boronic acid compounds. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structure determination of organic molecules, including 4-Ethyl-3-fluorophenylboronic acid. A combination of different NMR experiments provides a complete picture of the molecule's atomic connectivity and environment. For arylboronic acids, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are particularly informative. rsc.org

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons—a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The aromatic region would display complex splitting patterns for the three protons on the phenyl ring, influenced by their coupling to each other and to the adjacent fluorine atom. A characteristic broad singlet, which can be exchangeable with D₂O, is typically observed for the hydroxyl protons of the boronic acid group, B(OH)₂. In studies of analogous compounds like 3-bromophenylboronic acid, ¹H NMR spectra were recorded in DMSO solution. researchgate.net

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: two for the ethyl group and six for the aromatic ring. The carbon atom directly bonded to the boron (C-B) typically exhibits a broad signal. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine atom and the electron-donating ethyl group. Theoretical and experimental studies on similar compounds like 3-fluorophenylboronic acid and 3-bromophenylboronic acid have utilized ¹³C NMR for comprehensive structural assignment. researchgate.netnih.gov

¹¹B NMR: As boron is the central atom of the functional group, ¹¹B NMR is a crucial technique for characterizing boronic acids. It provides direct information about the coordination state and electronic environment of the boron atom. For trigonal planar boronic acids like this compound, a single, often broad, resonance is expected in a characteristic chemical shift range.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. For this compound, a single resonance is anticipated for the fluorine atom on the phenyl ring. The chemical shift and coupling constants can provide additional confirmation of the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds such as 3-fluorophenylboronic acid and 3-bromophenylboronic acid. rsc.orgresearchgate.netnih.gov

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityAssignment
¹H~1.2Triplet (t)-CH₂CH
¹H~2.7Quartet (q)-CH₂CH₃
¹H~7.2-7.8Multiplet (m)Aromatic Protons (3H)
¹H~8.0Broad Singlet (br s)B(OH)₂
¹³C~15-CH₂CH₃
¹³C~25-CH₂CH₃
¹³C~115-165Aromatic Carbons (including C-F and C-B)
¹¹B~27-30Broad Singlet (br s)B(OH)₂
¹⁹F~ -110 to -115Ar-F

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (Molecular Formula: C₈H₁₀BFO₂, Molecular Weight: 167.98 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. musechem.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly valuable for analyzing the purity of boronic acids and for quantifying them, even at very low concentrations. sciex.com LC-MS/MS methods, often using electrospray ionization (ESI) in negative ion mode, have been developed for the sensitive detection of various phenylboronic acid derivatives. sciex.comscirp.org The negative ion mode is well-suited for detecting the deprotonated molecule [M-H]⁻ or adducts. A common challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimeric anhydrides, known as boroxines, which can appear as higher mass ions in the spectrum.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀BFO₂
Molecular Weight167.98
Monoisotopic Mass168.07616 Da
Predicted Base Peak (Negative ESI)m/z 167.0684 [M-H]⁻
Potential FragmentsLoss of H₂O, B(OH)₂, C₂H₅

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides detailed information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or through inelastic scattering of laser light.

For this compound, the spectra would be characterized by several key absorption bands. Detailed experimental and computational studies on analogous molecules like 3-fluorophenylboronic acid and 3-bromophenylboronic acid provide a strong basis for assigning these vibrational modes. researchgate.netnih.gov

Key expected vibrational modes include:

O-H Stretching: A very broad and strong band in the IR spectrum, typically around 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

B-O Stretching: A strong, characteristic band for the boron-oxygen single bond is expected around 1330-1380 cm⁻¹.

C-F Stretching: A strong band corresponding to the carbon-fluorine bond vibration is typically found in the 1100-1300 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound Assignments based on data from 3-fluorophenylboronic acid and 3-bromophenylboronic acid. researchgate.netnih.gov

Frequency Range (cm⁻¹)Vibrational ModeTechnique
3400 - 3200O-H StretchingIR
3100 - 3000Aromatic C-H StretchingIR/Raman
2980 - 2850Aliphatic C-H StretchingIR/Raman
1610 - 1580Aromatic C=C StretchingIR/Raman
1380 - 1330B-O StretchingIR
1300 - 1100C-F StretchingIR

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions of the phenyl ring. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the compound's electronic structure.

Studies on similar compounds like 3-fluorophenylboronic acid and 3-bromophenylboronic acid have been performed in solvents such as ethanol (B145695) and water, showing characteristic absorption bands in the UV region. researchgate.netnih.gov The substitution pattern on the benzene (B151609) ring, including the ethyl and fluoro groups, influences the energy of these transitions and thus the λ_max values.

Table 4: Predicted UV-Vis Absorption Data for this compound Based on spectral data for 3-fluorophenylboronic acid. nih.gov

SolventPredicted λ_max (nm)Electronic Transition
Ethanol~270-280π → π
Water~270-280π → π

Chromatographic Separation Techniques

Chromatography is the cornerstone for determining the purity of chemical compounds and for separating them from reaction byproducts, starting materials, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like boronic acids. It is routinely employed for purity assessment and quality control. waters.com

A typical HPLC method for a phenylboronic acid derivative involves:

Mode: Reversed-phase (RP-HPLC) is most common.

Stationary Phase: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column is frequently used. To mitigate issues with analyte interaction with metal surfaces, columns with technologies like MaxPeak High Performance Surfaces can be beneficial. waters.comwaters.com

Mobile Phase: A gradient mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is used. The aqueous phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the boronic acid group, leading to better peak shapes and reproducible retention times. waters.comgoogle.com

Detection: UV detection is standard, with the wavelength set near one of the compound's absorption maxima, often around 254 nm. waters.comgoogle.com

A key consideration in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation. researchgate.netresearchgate.net Method development often involves optimizing the mobile phase pH, solvent composition, and column type to ensure the stability of the analyte during the analysis.

Table 5: Typical HPLC Method Parameters for Arylboronic Acid Analysis Parameters are generalized from methods developed for various boronic acids. waters.comwaters.comgoogle.com

ParameterTypical Condition
ColumnReversed-Phase C18 or C8 (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase BAcetonitrile or Methanol
GradientLinear gradient from low %B to high %B
Flow Rate0.5 - 1.5 mL/min
Column Temperature25 - 40 °C
DetectionUV at ~254 nm or 270 nm
Injection Volume1 - 10 µL

Gas Chromatography (GC) and GC-MS

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful techniques for the analysis of volatile and thermally stable compounds. While boronic acids themselves can be challenging to analyze directly by GC due to their low volatility and tendency to decompose at high temperatures, these methods are frequently utilized, often in conjunction with derivatization techniques. chromatographyonline.comwiley-vch.de

Synthetic chemists commonly employ GC and GC-MS to monitor the progress of chemical reactions involving boronic acids, such as the widely used Suzuki-Miyaura coupling. chromatographyonline.com For instance, the analysis of reaction mixtures can help determine the consumption of the boronic acid starting material and the formation of the desired product. In a study involving the synthesis of active pharmaceutical ingredients (APIs), GC-MS was used to quantify boronic acid impurities, demonstrating its utility in quality control. chromatographyonline.com

The successful GC-MS analysis of boronic acids often relies on specific instrumentation and conditions. A typical setup might involve an Agilent 7890B GC system coupled with a 5977A mass selective detector. chromatographyonline.com The choice of the GC column is also critical; an Agilent HP-5MS column (30 m x 0.25 mm, 0.25 μm film thickness) has been shown to be effective for separating boronic acid derivatives. chromatographyonline.com The mass spectrometer provides valuable structural information, with the isotopic pattern of boron (¹⁰B and ¹¹B) serving as a key diagnostic feature in mass spectra. wiley-vch.de

ParameterValue/ConditionSource
GC System Agilent 7890B or similar chromatographyonline.com
Mass Spectrometer 5977A Mass Selective Detector or similar chromatographyonline.com
GC Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) chromatographyonline.com
Carrier Gas Helium researchgate.net
Detector Flame Ionization Detector (FID) and/or Mass Spectrometer (MS) chromatographyonline.com

Other Analytical Considerations

The analysis of boronic acids is complicated by several inherent chemical properties. A primary challenge is their low volatility, which makes direct analysis by gas chromatography difficult. wiley-vch.dechromforum.org This low volatility stems from their polar nature and tendency to form strong intermolecular hydrogen bonds.

Furthermore, boronic acids are susceptible to thermal decomposition, particularly at the elevated temperatures required for GC analysis. wiley-vch.de This decomposition can lead to the formation of boroxines (cyclic anhydrides), which can complicate the interpretation of analytical data. wiley-vch.de The presence of water can also influence the acid-anhydride equilibrium, affecting the reproducibility of analytical measurements, including melting points, which are often more indicative of dehydration or decomposition points. wiley-vch.de

Another significant challenge is protodeboronation, a process where the carbon-boron bond is cleaved, leading to the loss of the boronic acid functionality. nih.gov This decomposition pathway can be accelerated by factors such as heat, the presence of a base, or a palladium catalyst, all of which are common conditions in cross-coupling reactions. nih.gov Certain classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids, are particularly prone to decomposition on the benchtop under air through mechanisms like protodeboronation, oxidation, and polymerization. nih.gov

To overcome the challenges of low volatility and thermal instability, derivatization is a widely employed strategy in the analysis of boronic acids, especially for GC-based methods. chromatographyonline.comnih.govjmaterenvironsci.com Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative that is more amenable to GC analysis.

A common approach is the conversion of boronic acids into cyclic boronic esters. wiley-vch.de This is often achieved by reacting the boronic acid with a diol, such as 1,2-ethanediol, 1,3-propanediol, or pinacol (B44631). wiley-vch.de For example, the derivatization of a boronic acid with pinacol yields a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is significantly more volatile and stable for GC analysis. wiley-vch.de In one study, the derivatization of tetrahydroxydiboron (B82485) (BBA) to bis(pinacolato)diboron (B136004) (BPD) using pinacol enabled its quantification down to 2.5 ppm in an API matrix using GC-MS. chromatographyonline.com

Another effective derivatization agent is triethanolamine (B1662121), which reacts with boric acid to form a volatile triethanolamine borate, facilitating its measurement by GC. nih.gov Silylation is another common derivatization technique used in GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert non-volatile compounds into more volatile trimethylsilyl (B98337) (TMS) derivatives. chromforum.orgjmaterenvironsci.com This approach has been successfully used for the analysis of various compounds in plant extracts prior to GC-MS analysis. jmaterenvironsci.com

The choice of derivatization strategy can significantly impact the sensitivity and accuracy of the analysis. For instance, derivatization can increase the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allowing for the quantification of trace levels of boronic acid impurities in drug substances. acs.org

Derivatization StrategyReagent(s)Resulting DerivativeAnalytical BenefitSource
Esterification Pinacol2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneIncreased volatility and thermal stability chromatographyonline.comwiley-vch.de
Esterification TriethanolamineTriethanolamine borateIncreased volatility for GC analysis nih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreased volatility for GC analysis chromforum.orgjmaterenvironsci.com
Amidation/Esterification N-methyliminodiacetic acid (MIDA)MIDA boronateIncreased stability and slow release for cross-coupling nih.gov

Q & A

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine increases boronic acid’s Lewis acidity, enhancing transmetalation rates in Suzuki reactions. Compare kinetic data (e.g., turnover frequencies) with 4-Ethylphenylboronic acid .
  • Steric Effects : Use X-ray crystallography or DFT to assess fluorine’s impact on molecular geometry and steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.